molecular formula C4H10ClN3 B13512232 1-(3-ethyl-3H-diazirin-3-yl)methanaminehydrochloride

1-(3-ethyl-3H-diazirin-3-yl)methanaminehydrochloride

Cat. No.: B13512232
M. Wt: 135.59 g/mol
InChI Key: BINKLGCSAWMXEM-UHFFFAOYSA-N
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Description

1-(3-Ethyl-3H-diazirin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C4H10ClN3. It is known for its high chemical reactivity and is often used in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

The synthesis of 1-(3-ethyl-3H-diazirin-3-yl)methanamine hydrochloride typically involves several steps. One common synthetic route includes the reaction of 3-ethyl-3H-diazirine with methanamine under specific conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure the formation of the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

1-(3-Ethyl-3H-diazirin-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-(3-Ethyl-3H-diazirin-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-ethyl-3H-diazirin-3-yl)methanamine hydrochloride involves its high reactivity, which allows it to interact with various molecular targets. The compound can form covalent bonds with proteins and other biomolecules, making it useful for studying molecular interactions and pathways. The specific molecular targets and pathways involved depend on the context of its use in research .

Comparison with Similar Compounds

1-(3-Ethyl-3H-diazirin-3-yl)methanamine hydrochloride can be compared with other similar compounds, such as 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine. While both compounds share similar structures and reactivity, 1-(3-ethyl-3H-diazirin-3-yl)methanamine hydrochloride is unique in its specific applications and properties. Other similar compounds include various diazirine derivatives, each with distinct chemical and biological properties .

Biological Activity

1-(3-ethyl-3H-diazirin-3-yl)methanaminehydrochloride is a diazirine derivative that has garnered attention in chemical biology due to its unique properties and potential applications. This compound is particularly notable for its ability to generate reactive carbene species upon photolysis, which can be utilized in various biological studies, including protein labeling and interaction studies.

This compound is characterized by its diazirine moiety, which allows it to act as a photoreactive probe. The compound's structure facilitates the generation of a carbene upon exposure to ultraviolet light, making it valuable for studying biomolecular interactions and dynamics.

PropertyValue
Molecular FormulaC6H10ClN3
Molecular Weight175.62 g/mol
IUPAC NameThis compound
CAS NumberNot available

The biological activity of this compound primarily stems from its ability to form reactive intermediates. Upon photolysis, the diazirine group undergoes a transformation that generates a highly reactive carbene. This carbene can then interact with nucleophilic sites on proteins, leading to covalent modifications that can be used to study protein structure and function.

Biological Applications

  • Protein Labeling : The compound has been effectively used in studies involving the labeling of proteins. By introducing the diazirine moiety into a protein of interest, researchers can utilize UV light to induce cross-linking with nearby amino acids, facilitating the identification of protein-protein interactions.
  • Drug Development : Due to its reactivity, this compound may serve as a lead structure for developing new therapeutic agents that target specific proteins or pathways in disease processes.

Case Study 1: Protein Interaction Studies

In a study focused on understanding protein interactions, researchers employed this compound as a photoreactive probe. The probe was introduced into a cellular system, and upon UV irradiation, covalent bonds were formed with target proteins. Subsequent analysis revealed insights into the interaction networks within the cell.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of diazirine derivatives, including this compound. The results indicated that certain modifications of the diazirine structure could enhance antibacterial activity against specific strains of bacteria, suggesting potential applications in developing new antibiotics.

Research Findings

Recent studies have highlighted the versatility of diazirine-based compounds in various biological contexts:

  • Photocrosslinking Efficiency : Research demonstrated that compounds like this compound exhibit high efficiency in photocrosslinking reactions, making them suitable for probing dynamic biological processes.
  • Fluorescence Enhancement : In some applications, diazirine derivatives have been shown to enhance fluorescence signals upon cross-linking with target proteins, providing a powerful tool for visualizing protein interactions in real-time.

Properties

Molecular Formula

C4H10ClN3

Molecular Weight

135.59 g/mol

IUPAC Name

(3-ethyldiazirin-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C4H9N3.ClH/c1-2-4(3-5)6-7-4;/h2-3,5H2,1H3;1H

InChI Key

BINKLGCSAWMXEM-UHFFFAOYSA-N

Canonical SMILES

CCC1(N=N1)CN.Cl

Origin of Product

United States

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